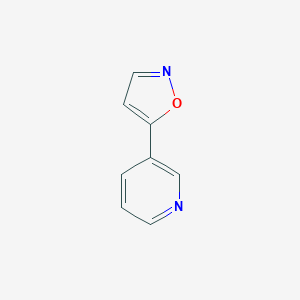

5-(Pyridin-3-yl)isoxazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-pyridin-3-yl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-2-7(6-9-4-1)8-3-5-10-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZQSKBSGAYBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102189-83-3 | |

| Record name | 3-(1,2-oxazol-5-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(Pyridin-3-yl)isoxazole: A Key Heterocyclic Scaffold for Drug Discovery

Abstract

The 5-(pyridin-3-yl)isoxazole motif is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of a robust and widely applicable synthetic protocol for the preparation of 5-(pyridin-3-yl)isoxazole. The core of this synthesis is a [3+2] cycloaddition reaction between an in situ-generated pyridine-3-carbonitrile oxide and a suitable alkyne. This document will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable structural motif into their molecular design and discovery programs.

Introduction: The Significance of the 5-(Pyridin-3-yl)isoxazole Moiety

The convergence of two key pharmacophores, the pyridine ring and the isoxazole nucleus, within a single molecular entity gives rise to the 5-(pyridin-3-yl)isoxazole scaffold. This unique combination imparts a range of desirable physicochemical and biological properties, making it a cornerstone in the design of novel therapeutic agents. The isoxazole ring, a five-membered heterocycle, is a bioisostere for various functional groups and can engage in a multitude of non-covalent interactions with biological targets. The pyridine moiety, a six-membered aromatic heterocycle, is a common feature in numerous approved drugs and contributes to aqueous solubility, metabolic stability, and specific binding interactions. Consequently, molecules incorporating the 5-(pyridin-3-yl)isoxazole core have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. A thorough understanding of its synthesis is therefore paramount for its effective utilization in drug discovery endeavors.

Retrosynthetic Analysis and Strategic Approach

The most direct and versatile approach to the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is highly efficient and offers a modular approach to a wide array of isoxazole derivatives. Our retrosynthetic analysis of 5-(pyridin-3-yl)isoxazole identifies pyridine-3-carbonitrile oxide and a suitable two-carbon (C2) synthon, such as acetylene, as the key precursors.

Due to the transient and reactive nature of nitrile oxides, they are typically generated in situ from the corresponding aldoxime. Therefore, the synthesis of 5-(pyridin-3-yl)isoxazole can be strategically broken down into two main stages:

-

Preparation of Pyridine-3-carbaldehyde Oxime: The synthesis of the stable aldoxime precursor from commercially available pyridine-3-carbaldehyde.

-

One-Pot, Two-Step Synthesis of 5-(Pyridin-3-yl)isoxazole: The in situ generation of pyridine-3-carbonitrile oxide from the aldoxime, followed by its immediate trapping with an acetylene equivalent in a [3+2] cycloaddition reaction.

This strategic approach minimizes the handling of potentially unstable intermediates and allows for a streamlined and efficient synthesis.

Mechanistic Insights: The [3+2] Cycloaddition

The cornerstone of this synthesis is the Huisgen 1,3-dipolar cycloaddition, a pericyclic reaction involving a 1,3-dipole (the nitrile oxide) and a dipolarophile (the alkyne).[1] The pyridine-3-carbonitrile oxide, generated in situ via the oxidative dehydrogenation of pyridine-3-carbaldehyde oxime, possesses a linear structure with positive and negative charges delocalized over the C-N-O system.

The reaction proceeds via a concerted mechanism, where the π-systems of the nitrile oxide and the alkyne interact in a single transition state to form the five-membered isoxazole ring. The regioselectivity of the cycloaddition, which dictates the formation of the 3,5-disubstituted isoxazole rather than the 3,4-isomer, is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. For terminal alkynes, the reaction with aryl nitrile oxides generally proceeds with high regioselectivity to afford the 3,5-disubstituted product.

Figure 1: Overall synthetic workflow for 5-(Pyridin-3-yl)isoxazole.

Experimental Protocols

4.1. Synthesis of Pyridine-3-carbaldehyde Oxime

This protocol outlines the preparation of the stable aldoxime precursor.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pyridine-3-carbaldehyde | 107.11 | 10.71 g | 0.10 |

| Hydroxylamine hydrochloride | 69.49 | 7.64 g | 0.11 |

| Sodium acetate | 82.03 | 9.02 g | 0.11 |

| Ethanol | 46.07 | 100 mL | - |

| Water | 18.02 | 50 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add pyridine-3-carbaldehyde (10.71 g, 0.10 mol), hydroxylamine hydrochloride (7.64 g, 0.11 mol), and sodium acetate (9.02 g, 0.11 mol).

-

Add a mixture of ethanol (100 mL) and water (50 mL) to the flask.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane/Ethyl Acetate).

-

Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting aqueous slurry is cooled in an ice bath for 30 minutes to precipitate the product.

-

Collect the white solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to afford pyridine-3-carbaldehyde oxime.

Expected Yield: 90-95% Appearance: White crystalline solid.

4.2. One-Pot Synthesis of 5-(Pyridin-3-yl)isoxazole

This one-pot, two-step protocol describes the in situ generation of pyridine-3-carbonitrile oxide and its subsequent cycloaddition with an acetylene equivalent. For laboratory convenience, ethynyltrimethylsilane is used as a stable and easy-to-handle acetylene surrogate. The subsequent desilylation is also performed in the same pot.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pyridine-3-carbaldehyde oxime | 122.12 | 12.21 g | 0.10 |

| Ethynyltrimethylsilane | 98.22 | 10.8 g (14.7 mL) | 0.11 |

| Sodium hypochlorite (10-15% aq. soln.) | 74.44 | ~100 mL | - |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Tetrabutylammonium fluoride (TBAF) (1 M in THF) | 261.47 | 110 mL | 0.11 |

| Triethylamine | 101.19 | 1.0 mL | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve pyridine-3-carbaldehyde oxime (12.21 g, 0.10 mol) and ethynyltrimethylsilane (10.8 g, 0.11 mol) in dichloromethane (200 mL). Add a catalytic amount of triethylamine (1.0 mL).

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add aqueous sodium hypochlorite solution (~100 mL) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The addition of bleach will cause a slight exotherm.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the formation of the silylated isoxazole intermediate by TLC (Eluent: 9:1 Hexane/Ethyl Acetate).

-

Once the formation of the intermediate is complete, cool the reaction mixture back to 0-5 °C.

-

Slowly add tetrabutylammonium fluoride (1 M solution in THF, 110 mL, 0.11 mol) dropwise.

-

After the addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Monitor the desilylation by TLC (Eluent: 7:3 Hexane/Ethyl Acetate).

-

Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent or by recrystallization from a suitable solvent system such as ethanol/water.

Expected Yield: 65-75% Appearance: Off-white to pale yellow solid.

Figure 2: Step-by-step experimental workflow.

Characterization of 5-(Pyridin-3-yl)isoxazole

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the pyridine and isoxazole protons. The chemical shifts and coupling constants will be characteristic of the 3,5-disubstitution pattern. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, confirming the carbon skeleton. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₈H₆N₂O. |

| Melting Point | A sharp melting point range, indicative of high purity. |

| FT-IR | Characteristic absorption bands for C=N, C-O, and aromatic C-H stretching. |

Troubleshooting and Optimization

-

Low Yield in Oxime Formation: Ensure the complete dissolution of starting materials. The reaction is generally robust, but incomplete reaction can be addressed by extending the reaction time.

-

Low Yield in Cycloaddition: The slow and controlled addition of sodium hypochlorite is crucial to prevent side reactions and decomposition of the nitrile oxide. Maintaining a low temperature during this step is critical. The quality of the sodium hypochlorite solution can also affect the yield.

-

Incomplete Desilylation: Ensure that a sufficient excess of TBAF is used. If the reaction stalls, gentle warming (to ~40 °C) can be attempted, but this should be done cautiously as it may lead to decomposition.

-

Purification Challenges: If the product is difficult to crystallize, column chromatography is a reliable alternative. A careful selection of the eluent system is key to achieving good separation.

Conclusion

This technical guide has outlined a reliable and scalable synthetic protocol for the preparation of 5-(pyridin-3-yl)isoxazole. The strategy, centered around a one-pot, two-step [3+2] cycloaddition of an in situ-generated nitrile oxide, offers a practical and efficient route to this medicinally important heterocyclic scaffold. The detailed experimental procedures and mechanistic insights provided herein are intended to empower researchers in the fields of organic synthesis and drug discovery to confidently produce and utilize this valuable building block in their research endeavors.

References

-

Organic Chemistry Portal. Isoxazole synthesis. [Link]

-

MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

-

Springer. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

-

MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

-

ACS Publications. Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. [Link]

-

J-STAGE. An Effective Synthesis of a (Pyridin-3-yl)isoxazole via 1,3-Dipolar Cycloaddition Using ZnCl2. [Link]

-

MDPI. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. [Link]

-

Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

-

Wikipedia. 1,3-Dipolar cycloaddition. [Link]

-

ResearchGate. Example of in situ–generated nitrile oxide and its cycloaddition with olefin. [Link]

-

Sci-Hub. An efficient one-pot synthesis of 3-aryl-5-methylisoxazoles from aryl aldehydes. [Link]

-

ACS Publications. Kinetics and Mechanism for Oxime Formation from Pyridine-2-, -3-, and -4-carboxaldehydes. [Link]

Sources

An In-Depth Technical Guide to the ZnCl₂-Catalyzed Synthesis of 5-(Pyridin-3-yl)isoxazole: A Key Heterocycle for Drug Discovery

Abstract

The isoxazole moiety is a cornerstone in medicinal chemistry, imparting valuable physicochemical and biological properties to a diverse range of therapeutic agents. Among these, 5-(Pyridin-3-yl)isoxazole stands out as a critical building block in the development of novel pharmaceuticals, notably for its role in antifungal drug candidates. This technical guide provides a comprehensive, in-depth exploration of the efficient synthesis of 5-(Pyridin-3-yl)isoxazole, with a specific focus on the strategic application of zinc chloride (ZnCl₂) as a Lewis acid catalyst in a 1,3-dipolar cycloaddition reaction. This document is intended for researchers, medicinal chemists, and process development scientists, offering a blend of theoretical insights and practical, field-proven protocols to enable the successful and optimized synthesis of this pivotal heterocyclic compound.

Introduction: The Strategic Importance of 5-(Pyridin-3-yl)isoxazole in Modern Drug Development

The fusion of pyridine and isoxazole rings into a single molecular entity creates a scaffold with significant potential in drug discovery. The pyridine ring, a common motif in pharmaceuticals, can engage in hydrogen bonding and π-stacking interactions, while the isoxazole ring serves as a versatile pharmacophore known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific isomer, 5-(Pyridin-3-yl)isoxazole, has been identified as a key intermediate in the synthesis of novel antifungal agents.[3]

The traditional synthesis of isoxazoles often involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4] While effective, this reaction can be sluggish and may lack regioselectivity, particularly with electronically unbiased substrates. The development of catalytic methods to enhance the efficiency and control of this transformation is, therefore, of paramount importance. This guide focuses on a robust and scalable method that employs zinc chloride (ZnCl₂), an inexpensive and readily available Lewis acid, to catalyze the cycloaddition between pyridine-3-carbaldoxime (the nitrile oxide precursor) and 3-ethynylpyridine, affording the desired 5-(Pyridin-3-yl)isoxazole with high efficiency.

The Reaction Mechanism: Unraveling the Role of ZnCl₂ in Catalysis

The synthesis of 5-(Pyridin-3-yl)isoxazole proceeds via a 1,3-dipolar cycloaddition reaction. The key steps involve the in situ generation of pyridine-3-carbonitrile oxide from pyridine-3-carbaldoxime, followed by its reaction with 3-ethynylpyridine. The presence of ZnCl₂ as a Lewis acid is crucial for the efficiency of this transformation.

In Situ Generation of Pyridine-3-carbonitrile Oxide

The reaction is initiated by the conversion of pyridine-3-carbaldoxime to the corresponding hydroxamoyl chloride using a chlorinating agent, typically N-chlorosuccinimide (NCS). Subsequent treatment with a base, such as triethylamine (Et₃N), facilitates the elimination of HCl to generate the transient pyridine-3-carbonitrile oxide.

The Catalytic Role of Zinc Chloride

While the 1,3-dipolar cycloaddition can proceed without a catalyst, the presence of ZnCl₂ significantly enhances the reaction rate and yield. The catalytic action of ZnCl₂ is primarily attributed to its function as a Lewis acid.[5] It is proposed that ZnCl₂ coordinates to the nitrogen atom of the alkyne, 3-ethynylpyridine. This coordination polarizes the alkyne, making it more electron-deficient and, consequently, a more reactive dipolarophile for the cycloaddition with the electron-rich nitrile oxide.[6] This activation of the alkyne lowers the energy barrier for the cycloaddition, leading to a more efficient reaction. Computational studies on similar Lewis acid-catalyzed cycloadditions support this model of alkyne activation.

The proposed catalytic cycle can be visualized as follows:

-

To a solution of pyridine-3-carbaldoxime (1.0 eq) and 3-ethynylpyridine (1.2 eq) in anhydrous chloroform, add anhydrous ZnCl₂ (1.0 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

-

Stir the reaction mixture at 0°C for 30 minutes.

-

Add triethylamine (Et₃N) (1.5 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 5-(Pyridin-3-yl)isoxazole as a solid.

Characterization Data for 5-(Pyridin-3-yl)isoxazole (representative):

-

¹H NMR (CDCl₃): δ 9.05 (s, 1H), 8.70 (d, J=4.0 Hz, 1H), 8.40 (s, 1H), 8.15 (d, J=8.0 Hz, 1H), 7.45 (dd, J=8.0, 4.8 Hz, 1H), 6.90 (s, 1H).

-

¹³C NMR (CDCl₃): δ 170.0, 151.0, 150.5, 147.0, 133.0, 124.0, 123.5, 99.0.

Process Optimization and Comparative Analysis

The efficiency of the synthesis of 5-(Pyridin-3-yl)isoxazole is highly dependent on the reaction conditions. The use of ZnCl₂ as a catalyst is a key optimization parameter.

| Condition | ZnCl₂ Catalyzed | Uncatalyzed | Notes |

| Catalyst | ZnCl₂ (1.0 eq) | None | Other Lewis acids (e.g., MgBr₂, Cu(OTf)₂) can be used but may require further optimization. |

| Reaction Time | 12-16 hours | 24-48 hours | The catalyzed reaction proceeds significantly faster. |

| Yield | 70-85% | 30-50% | The use of ZnCl₂ provides a substantial increase in isolated yield. |

| Regioselectivity | High | Moderate to High | The 1,3-dipolar cycloaddition generally favors the 3,5-disubstituted isoxazole. |

| Temperature | 0°C to RT | Room Temperature | The initial cooling for the catalyzed reaction is important for controlling the exotherm from the chlorination and nitrile oxide formation. |

Troubleshooting and Safety Considerations

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no yield | - Impure or wet reagents/solvents.- Incomplete formation of the nitrile oxide.- Dimerization of the nitrile oxide. | - Ensure all reagents and solvents are anhydrous.- Use freshly recrystallized NCS.- Add NCS and Et₃N slowly at 0°C.- Ensure the alkyne is in excess. |

| Formation of side products (e.g., furoxans) | - Dimerization of the nitrile oxide. | - Generate the nitrile oxide in situ at a low temperature.- Maintain a low concentration of the nitrile oxide by slow addition of the base. |

| Difficult purification | - Presence of unreacted starting materials or catalyst residues. | - Ensure the reaction goes to completion by TLC monitoring.- Perform an aqueous workup to remove water-soluble impurities and the catalyst. |

Safety Considerations

-

Zinc Chloride (ZnCl₂): Anhydrous ZnCl₂ is corrosive and hygroscopic. It can cause severe skin burns and eye damage. [7][8][9][10][11]Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.

-

N-Chlorosuccinimide (NCS): NCS is an irritant and a strong oxidizing agent. Handle with care and avoid contact with skin and eyes.

-

Nitrile Oxides: Nitrile oxides are generally unstable and can be explosive, especially in concentrated form. [12]It is crucial to generate them in situ and use them immediately in the subsequent reaction. Do not attempt to isolate the nitrile oxide intermediate.

-

Chloroform: Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has detailed a highly effective and optimized protocol for the synthesis of 5-(Pyridin-3-yl)isoxazole, a key building block in pharmaceutical research. The use of zinc chloride as a Lewis acid catalyst in the 1,3-dipolar cycloaddition reaction has been shown to be a critical factor in achieving high yields and reaction efficiency. The mechanistic insights, detailed experimental procedures, and troubleshooting advice provided herein are intended to empower researchers to confidently and successfully synthesize this important heterocyclic compound, thereby facilitating the advancement of drug discovery programs that rely on this valuable molecular scaffold.

References

- Shabana, M., et al. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.

- Vitale, P., et al. (2020).

- BenchChem (2025).

- Chiacchio, U., et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers.

- Cerecetto, H., et al. (2000). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed.

- Shimizu, M., et al. (2005). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids.

- Carl ROTH (n.d.).

- ResearchGate (2015).

- ResearchGate (2021).

- Fisher Scientific (2010).

- ResearchGate (n.d.). ISOXAZOLE – A POTENT PHARMACOPHORE.

- ResearchGate (n.d.). Reaction mechanism theorized when the Lewis acid ZnCl2 was used.

- ResearchGate (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.

- Belen'kii, L. I. (n.d.).

- ResearchGate (2001).

- ResearchGate (2025). Combined Experimental and Theoretical Studies of the 1,3-Dipolar Cycloaddition Reaction Between Phenyldiazomethane and 4-Methylthioaurone.

- Ye, L., et al. (2015). Zinc-Catalyzed Alkyne Oxidation/C-H Functionalization: Highly Site-Selective Synthesis of Versatile Isoquinolones and β-Carbolines. PubMed.

- Chemistry LibreTexts (2021). 12.

- Google Patents (n.d.). EP0903338A2 - Synthesis of stable nitrile oxide compounds.

- Kolev, N., et al. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- RSC Publishing (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.

- ACS Publications (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity.

- National Institutes of Health (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.

- Sigma-Aldrich (n.d.).

- MDPI (2018).

- ResearchGate (n.d.). Preparation and reactivity of some stable nitrile oxides and nitrones.

- Chemical Communications (RSC Publishing) (n.d.).

- ACS Publications (n.d.). Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides.

- The Royal Society of Chemistry (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- ChemicalBook (n.d.). Pyridine(110-86-1) 1H NMR spectrum.

- Purdue University Graduate School - Figshare (2025). Catalytic Synthesis of Zinc Metallacycles.

- CDH Fine Chemical (n.d.).

- ResearchGate (2021). Synthesis, Characterization, DFT Study, Molecular Modelling and Biological Evaluation of Novel 5-Aryl-3-(pyridine-3-yl)isoxazole Hybrids as Potent Anticancer Agents with Inhibitory Effect on Skin Cancer.

- Zanco Journal of Medical Sciences (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.

- ResearchGate (2015). ZnBr2/DMF as simple and highly active Lewis acid–base catalysts for the cycloaddition of CO2 to propylene oxide.

- The Royal Society of Chemistry (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- West Liberty University (n.d.). Zinc chloride.

- MDPI (2023). Preparation and Characterization of Zinc(II)-Based Lewis/Brønsted Acidic Deep Eutectic Solvents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. fishersci.com [fishersci.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. westliberty.edu [westliberty.edu]

- 12. rushim.ru [rushim.ru]

FT-IR spectrum of 5-(Pyridin-3-yl)isoxazole

An In-Depth Technical Guide to the FT-IR Spectrum of 5-(Pyridin-3-yl)isoxazole

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded exploration of the Fourier-Transform Infrared (FT-IR) spectroscopy of 5-(Pyridin-3-yl)isoxazole. Moving beyond a simple data sheet, this document, prepared from the perspective of a Senior Application Scientist, elucidates the theoretical underpinnings of the molecule's vibrational modes, presents a robust, self-validating experimental protocol for data acquisition, and offers a detailed interpretation of the resulting spectrum. The core objective is to empower researchers to utilize FT-IR spectroscopy not just for identification, but as a tool for deeper structural confirmation and quality assessment in the context of pharmaceutical and chemical research.

The Strategic Importance of 5-(Pyridin-3-yl)isoxazole in Modern Chemistry

The heterocyclic scaffold is a cornerstone of medicinal chemistry, and molecules that fuse multiple, distinct heterocyclic systems are of particular interest for their ability to present complex pharmacophores in three-dimensional space. 5-(Pyridin-3-yl)isoxazole is an exemplar of this molecular design strategy. It incorporates the pyridine ring, a common motif in numerous pharmaceuticals, and the isoxazole ring, a versatile five-membered heterocycle known for a wide spectrum of biological activities.[1] The synergy between these two rings makes this scaffold a valuable building block in the development of novel therapeutic agents.[2]

Characterizing such molecules with precision is paramount. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method to obtain a unique "vibrational fingerprint" of the molecule. This fingerprint is a direct manifestation of the molecule's functional groups and overall structure. For the drug development professional, this translates to an indispensable tool for identity confirmation, batch-to-batch consistency checks, and purity analysis.

Theoretical Vibrational Analysis: Deconstructing the Spectrum

The is a superposition of the vibrational modes of its constituent parts: the pyridine ring, the isoxazole ring, and the single bond connecting them. A predictive understanding of these modes is essential for accurate spectral interpretation. The fundamental requirement for a vibration to be infrared active is that it must cause a net change in the dipole moment of the molecule.[3]

Pyridine Ring Vibrations

-

Aromatic C-H Stretching (νC-H): These high-energy vibrations typically appear as a cluster of weak to medium bands in the 3100-3000 cm⁻¹ region.[6]

-

Ring C=C and C=N Stretching (νC=C, νC=N): These are characteristic of the aromatic system and produce a series of medium to strong, sharp bands in the 1610-1430 cm⁻¹ region. These are often referred to as ring quadrant and semi-circle stretching modes.

-

C-H In-Plane Bending (δC-H): These vibrations occur in the 1300-1000 cm⁻¹ range.

-

C-H Out-of-Plane Bending (γC-H): Found below 900 cm⁻¹ , these bands are highly sensitive to the substitution pattern on the ring and are valuable for confirming the 3-yl substitution.

Isoxazole Ring Vibrations

The isoxazole ring has its own distinct set of vibrational frequencies:

-

C-H Stretching (νC-H): The single C-H bond on the isoxazole ring will also contribute to the absorption above 3000 cm⁻¹ .

-

C=N Stretching (νC=N): This is a key identifier for the isoxazole ring, typically appearing as a strong band in the 1640-1610 cm⁻¹ region.[7]

-

C=C Stretching (νC=C): This vibration often appears near 1580-1550 cm⁻¹ .

-

Ring Skeletal Vibrations (including N-O stretch): The stretching of the N-O bond and other ring modes contribute to a series of bands in the 1450-1350 cm⁻¹ and 1170-1110 cm⁻¹ regions.[7][8]

By understanding these fundamental group frequencies, we can approach the experimental spectrum with a clear set of expectations, allowing for a more confident and accurate assignment of the observed absorption bands.

A Self-Validating Protocol for FT-IR Spectrum Acquisition

The integrity of an FT-IR spectrum is contingent upon a meticulous experimental technique. The following protocol utilizes Attenuated Total Reflectance (ATR), a modern sampling technique ideal for solid powders due to its minimal sample preparation and high reproducibility.

Causality Statement: The choice of ATR is deliberate. Unlike traditional KBr pellets, ATR avoids potential complications from hygroscopic samples and inconsistencies in pellet preparation, leading to a more reliable and self-validating measurement.

Experimental Workflow Diagram

Caption: A robust workflow for acquiring and processing the .

Step-by-Step Methodology

-

Instrument Preparation:

-

Step 1.1: Ensure the FT-IR spectrometer's sample compartment is thoroughly purged with dry nitrogen or air. This is a critical first step to minimize spectral interference from atmospheric water vapor (broad bands ~3400 cm⁻¹ and sharp bands ~1630 cm⁻¹) and CO₂ (sharp bands ~2360 cm⁻¹).

-

Step 1.2: With the clean, unobstructed ATR crystal in place, collect a background spectrum. This measurement is automatically subtracted from the sample spectrum to remove any signals originating from the instrument optics, the ATR crystal itself, or the ambient environment.

-

-

Sample Analysis:

-

Step 2.1: Place a small amount (typically 1-2 mg) of the 5-(Pyridin-3-yl)isoxazole powder onto the center of the ATR crystal.

-

Step 2.2: Use the instrument's pressure anvil to apply firm, consistent pressure. Expertise Insight: The goal is to maximize the contact area between the solid sample and the crystal surface. Inconsistent pressure is a common source of poor reproducibility, leading to variations in peak intensity. A torque-limited pressure clamp is ideal.

-

Step 2.3: Acquire the sample spectrum. A resolution of 4 cm⁻¹ is standard for routine analysis, providing sufficient detail without excessive noise. Co-adding 32 scans improves the signal-to-noise ratio, ensuring that weak features are reliably detected.

-

-

Data Processing:

-

Step 3.1: Apply a software-based ATR correction. This mathematical function corrects for the variation in the IR beam's penetration depth into the sample as a function of wavelength, making the peak intensities in the resulting spectrum more comparable to those from a traditional transmission spectrum.

-

Step 3.2: Apply an automated baseline correction to ensure all peaks originate from a flat baseline of zero absorbance. This is crucial for accurate peak integration and comparison.

-

Spectral Interpretation and Data Presentation

The resulting FT-IR spectrum is a rich source of structural information. The key absorption bands for 5-(Pyridin-3-yl)isoxazole are assigned below.

Molecular Structure

Caption: Chemical structure of 5-(Pyridin-3-yl)isoxazole, highlighting the two interconnected heterocyclic rings.

Table of Characteristic Absorption Bands

| Vibrational Mode | Functional Group/Ring | Expected Range (cm⁻¹) | Observed Peak (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Pyridine & Isoxazole | 3100 - 3000 | ~3085, ~3040 | Weak - Medium |

| C=N Stretch | Isoxazole Ring | 1640 - 1610 | ~1625 | Strong |

| C=C / C=N Ring Stretch | Pyridine Ring | 1610 - 1570 | ~1595 | Strong |

| C=C Ring Stretch | Pyridine Ring | 1500 - 1460 | ~1475 | Medium |

| Ring Skeletal | Pyridine & Isoxazole | 1450 - 1400 | ~1420 | Medium |

| C-H In-Plane Bend | Pyridine & Isoxazole | 1250 - 1100 | ~1190, ~1125 | Medium |

| Ring Breathing | Pyridine Ring | 1050 - 1000 | ~1030 | Medium - Weak |

| C-H Out-of-Plane Bend | Pyridine (3-subst.) | 850 - 750 | ~810, ~715 | Strong |

Detailed Spectral Analysis

-

The C-H Stretching Region (>3000 cm⁻¹): The presence of multiple, relatively weak peaks just above 3000 cm⁻¹ is a clear indication of C-H bonds on aromatic rings. The complexity here arises from the distinct electronic environments of the C-H bonds on the pyridine versus the isoxazole ring.

-

The Double Bond Region (1650-1400 cm⁻¹): This is the most diagnostic region for confirming the core structure. The strong band at approximately 1625 cm⁻¹ is characteristic of the C=N stretching vibration within the isoxazole ring.[7] Immediately adjacent, the strong peak around 1595 cm⁻¹ is a classic pyridine ring stretching vibration.[9] The series of additional medium-to-strong peaks down to ~1400 cm⁻¹ represents the combination of other C=C and C=N stretching modes from both rings, creating a unique, dense pattern that serves as a robust fingerprint for the compound.

-

The Fingerprint Region (<1400 cm⁻¹): While complex, this region contains highly valuable information. The strong, sharp peaks around 810 cm⁻¹ and 715 cm⁻¹ are particularly significant. These correspond to C-H out-of-plane bending vibrations and are highly characteristic of the 1,3- (or meta-) substitution pattern on the pyridine ring. The presence and position of these bands provide strong evidence for the correct isomer.

Conclusion and Outlook

FT-IR spectroscopy provides an exceptionally powerful and efficient method for the structural confirmation and quality control of 5-(Pyridin-3-yl)isoxazole. By leveraging a foundational understanding of the vibrational modes of pyridine and isoxazole, coupled with a robust experimental protocol, researchers can confidently interpret the resulting spectrum. The key diagnostic bands—namely the isoxazole C=N stretch (~1625 cm⁻¹), the pyridine ring stretches (~1595 cm⁻¹), and the out-of-plane bending modes characteristic of 3-substitution (~810, ~715 cm⁻¹)—provide a multi-faceted confirmation of the molecule's identity. This guide serves as a framework for applying this technique with scientific rigor, ensuring data integrity and accelerating research and development objectives.

References

-

Gao, C., et al. (2011). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available at: [Link]

-

Corrsin, L., Fax, B. J., & Lord, R. C. (1953). The Vibrational Spectra of Pyridine and Pyridine‐d5. The Journal of Chemical Physics. Available at: [Link]

-

Smith, B. C. (1998). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. Available at: [Link]

-

Green, J. H. S., Kynaston, W., & Paisley, H. M. (1963). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Spectrochimica Acta. Available at: [Link]

-

Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons. Available at: [Link]

-

Kutafh, M. K., et al. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivatives from New Chalcone. Chemistry and Materials Research. Available at: [Link]

-

Tanaka, K., et al. (2010). An Effective Synthesis of a (Pyridin-3-yl)isoxazole via 1,3-Dipolar Cycloaddition Using ZnCl2. Chemistry Letters. Available at: [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Kamal, A., & Malik, M. S. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. The number of ir active vibrational modes of pyridine is cav e e c2 ov ov z ai a2 [scoop.eduncle.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media | MDPI [mdpi.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

The Structural Cornerstone: An In-depth Technical Guide to the Crystal Structure of 5-(Pyridin-3-yl)isoxazole Derivatives

Introduction: The Significance of the 5-(Pyridin-3-yl)isoxazole Scaffold

In the landscape of medicinal chemistry and drug development, the 5-(pyridin-3-yl)isoxazole moiety represents a privileged scaffold. This heterocyclic framework, which links a five-membered isoxazole ring to a pyridine ring at the 5-position, is a cornerstone in the design of novel therapeutic agents. Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The incorporation of a pyridine ring, a common feature in many pharmaceuticals, enhances the molecule's ability to form crucial hydrogen bonds and engage in π-stacking interactions with biological targets, thereby modulating its pharmacokinetic and pharmacodynamic profile.

Understanding the precise three-dimensional arrangement of atoms within these molecules—their crystal structure—is paramount. It dictates the molecule's conformation, stability, and, most importantly, its interaction with protein binding sites. This guide provides an in-depth analysis of the crystallographic features of 5-(pyridin-3-yl)isoxazole derivatives, synthesizing data from single-crystal X-ray diffraction studies to offer field-proven insights for researchers, scientists, and drug development professionals. We will explore the nuances of their synthesis, conformational analysis, intermolecular interactions, and the profound impact of these structural characteristics on biological function.

Synthesis and Crystallization: From Blueprint to Solid State

The rational design of 5-(pyridin-3-yl)isoxazole derivatives begins with robust synthetic strategies. A prevalent and effective method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4] This approach offers excellent control over regioselectivity, which is crucial for establishing the desired connectivity. Another widely used method involves the reaction of hydroxylamine with β-dicarbonyl compounds or α,β-unsaturated ketones.[5]

The causality behind choosing a synthetic route often lies in the availability of starting materials and the desired substitution pattern. For instance, the cycloaddition route is highly versatile for introducing diversity at both the 3- and 5-positions of the isoxazole ring.

Experimental Protocol: Synthesis of a 5-Aryl-3-(pyridin-3-yl)isoxazole Derivative

This protocol outlines a general procedure for synthesizing a 5-aryl-3-(pyridin-3-yl)isoxazole derivative, a common structural motif.

-

Step 1: Oxime Formation. To a solution of pyridine-3-carbaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Reflux the mixture for 2-4 hours, monitoring by TLC. Upon completion, cool the reaction mixture and add cold water to precipitate the pyridine-3-aldoxime. Filter the solid, wash with water, and dry.

-

Step 2: Nitrile Oxide Generation. Dissolve the dried oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a chlorinating agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) portion-wise at 0 °C to generate the corresponding hydroximoyl chloride in situ.

-

Step 3: 1,3-Dipolar Cycloaddition. To the in situ generated hydroximoyl chloride, add the desired terminal alkyne (e.g., ethynylbenzene) (1.1 eq) followed by the slow addition of a base, such as triethylamine, at room temperature. The base facilitates the elimination of HCl to form the nitrile oxide, which then undergoes a [3+2] cycloaddition with the alkyne.

-

Step 4: Work-up and Purification. After stirring for 12-24 hours, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Step 5: Crystallization. Obtain single crystals suitable for X-ray diffraction by slow evaporation of a solution of the purified compound in a suitable solvent system, such as ethanol, ethyl acetate/hexane, or acetone. The choice of solvent is critical and often determined empirically to achieve slow, controlled crystal growth.

Caption: Synthetic workflow for 5-Aryl-3-(pyridin-3-yl)isoxazole derivatives.

Core Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of these derivatives. The analysis reveals critical information about bond lengths, bond angles, torsional angles, and the intricate network of intermolecular interactions that govern the crystal packing.

Conformational Landscape: The Pyridyl-Isoxazole Dihedral Angle

A key structural parameter in this class of compounds is the dihedral angle between the planes of the pyridine and isoxazole rings. This angle dictates the overall molecular conformation and is influenced by the steric and electronic nature of substituents on both rings.

Analysis of closely related structures provides authoritative insight. For example, in the crystal structure of 5-Amino-3-(4-pyridyl)isoxazole, the asymmetric unit contains two independent molecules with significantly different dihedral angles of 10.6(2)° and 35.8(6)°.[6] This conformational polymorphism highlights the molecule's flexibility and the subtle energetic balance between different rotational states. Similarly, in 4-[4-(4-Fluorophenyl)-1,2-oxazol-5-yl]pyridine, the dihedral angle between the isoxazole and pyridine rings is 12.11 (15)°.[7] In contrast, a pyridin-3-yl triazole derivative exhibits a much larger twist of 74.02(8)° between the rings, demonstrating how changing the heterocycle can dramatically alter conformation.[8]

This torsional flexibility is critical for biological activity, as it allows the molecule to adopt a specific, low-energy conformation that is complementary to the topography of a target protein's binding site.

Key Structural Parameters

The following table summarizes representative crystallographic data for pyridyl-isoxazole and related derivatives, providing a quantitative basis for understanding their structures.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Py-Het Dihedral (°) | Ref. |

| 5-Amino-3-(4-pyridyl)isoxazole | C₈H₇N₃O | Monoclinic | P2₁/c | 14.6411 | 10.9272 | 10.0060 | 106.987 | 10.6(2), 35.8(6) | [6] |

| 4-[4-(4-F-Ph)-1,2-oxazol-5-yl]pyridine | C₁₄H₉FN₂O | Monoclinic | P2₁/c | - | - | - | - | 12.11(15) | [7] |

| Fused Isoxazolo[5,4-b]pyridine | C₁₄H₉ClN₂O₃ | Monoclinic | P2₁/c | 11.0317 | 11.8701 | 11.1220 | 118.675 | 1.14(16) (fused) | [9] |

| Ethyl 5-formyl-1-(pyridin-3-yl)triazole | C₁₁H₁₀N₄O₃ | Monoclinic | Cc | 23.7940 | 5.3470 | 8.9367 | 96.216 | 74.02(8) | [8] |

Data for 4-[4-(4-F-Ph)-1,2-oxazol-5-yl]pyridine cell parameters were not provided in the abstract.

The planarity of the isoxazole ring itself is a consistent feature, as observed in various derivatives.[3] In fused systems like isoxazolo[5,4-b]pyridines, the combined bicyclic system is nearly planar, with a very small dihedral angle between the fused rings.[9]

Intermolecular Interactions: The Architects of the Crystal Lattice

The crystal packing of 5-(pyridin-3-yl)isoxazole derivatives is a masterclass in non-covalent interactions. The pyridyl nitrogen atom is a potent hydrogen bond acceptor, playing a dominant role in the supramolecular assembly.

-

Hydrogen Bonding: In structures containing hydrogen bond donors (like an amino group), strong N—H···N interactions are observed, where the amino group of one molecule donates a hydrogen to the pyridyl nitrogen of a neighboring molecule.[6] These interactions often link molecules into chains or two-dimensional layers. Weaker C—H···N and C—H···O interactions are also prevalent, contributing significantly to the overall stability of the crystal lattice.[9] The C-H bond of the isoxazole ring can act as a weak donor to the pyridyl nitrogen, a motif that governs the structures of several 3,4-disubstituted-5-pyridinyl-isoxazoles.

-

π-π Stacking: The aromatic nature of both the pyridine and any aryl substituents provides a platform for π-π stacking interactions. These can occur in parallel-displaced or T-shaped arrangements and are crucial for dense packing. In some crystal structures, slipped parallel π–π interactions are observed between inversion-related rings, forming layered slabs.[9]

-

Other Interactions: Halogen bonding and interactions involving lone pairs and π-systems can also be present, depending on the specific substituents.[10]

Sources

- 1. biolmolchem.com [biolmolchem.com]

- 2. Weak Intermolecular Interactions in a Series of Bioactive Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. 5-Amino-3-(4-pyridyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. mdpi.com [mdpi.com]

- 9. Crystal structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Syntheses, crystal structures and intermolecular interactions of six novel pyrimidin-2-yl-substituted triaryltriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Starting materials for 5-(Pyridin-3-yl)isoxazole synthesis

An In-depth Technical Guide to the Synthesis of 5-(Pyridin-3-yl)isoxazole: Starting Materials and Strategic Selection

Introduction

5-(Pyridin-3-yl)isoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it a valuable scaffold for designing selective ligands for various biological targets. This guide provides a detailed exploration of the primary synthetic routes to 5-(Pyridin-3-yl)isoxazole, focusing on the critical selection of starting materials and the underlying chemical principles that govern these transformations. This document is intended for researchers and professionals in the fields of organic synthesis and drug discovery, offering both theoretical grounding and practical, field-proven insights.

Strategic Approaches to the Isoxazole Core Synthesis

The synthesis of the 5-substituted isoxazole ring is a well-established area of heterocyclic chemistry. For the specific case of 5-(Pyridin-3-yl)isoxazole, two principal retrosynthetic disconnections dominate the literature. The choice between these routes is often dictated by the availability and cost of the starting materials, desired scale, and tolerance of functional groups in more complex derivatives.

The two primary strategies are:

-

[3+2] Cycloaddition: Involving the reaction of a nitrile oxide with an alkyne.

-

Condensation of a β-Dicarbonyl Compound with Hydroxylamine: A classic and robust method for isoxazole formation.

This guide will dissect each of these pathways, providing a detailed analysis of the required starting materials and the rationale behind their selection.

Route 1: [3+2] Cycloaddition via Pyridine-3-carbonitrile Oxide

The [3+2] cycloaddition, or Huisgen cycloaddition, is an elegant and powerful method for constructing five-membered heterocycles. In this approach, the isoxazole ring is formed from the reaction of a nitrile oxide (the "3-atom component") and an alkyne (the "2-atom component"). For the synthesis of 5-(Pyridin-3-yl)isoxazole, this involves the in-situ generation of pyridine-3-carbonitrile oxide and its reaction with acetylene or a synthetic equivalent.

Diagram of the [3+2] Cycloaddition Workflow

Caption: Workflow for the synthesis of 5-(Pyridin-3-yl)isoxazole via the [3+2] cycloaddition pathway.

Starting Materials and Their Roles

| Starting Material | Role in Synthesis | Key Considerations for Selection |

| Pyridine-3-carbaldehyde | Precursor to the nitrile oxide | Commercially available and relatively inexpensive. Purity is important to ensure high conversion to the oxime. |

| Hydroxylamine (HCl salt) | Forms the oxime with the aldehyde | The hydrochloride salt is stable and commonly used. A base (e.g., sodium acetate) is typically added to liberate the free hydroxylamine. |

| Chlorinating Agent | Converts the oxime to a hydroxamoyl chloride | N-Chlorosuccinimide (NCS) is a common choice due to its ease of handling. Sodium hypochlorite (bleach) is a cheaper but less controlled alternative. |

| Base | Promotes elimination to form the nitrile oxide | A non-nucleophilic organic base like triethylamine (Et3N) is ideal as it scavenges HCl without interfering with the cycloaddition. |

| Acetylene Source | The "2-atom" component for the cycloaddition | Gaseous acetylene can be bubbled through the solution. Alternatively, a synthetic equivalent like calcium carbide can be used for easier handling. |

Experimental Protocol: Synthesis via [3+2] Cycloaddition

Step 1: Synthesis of Pyridine-3-aldoxime

-

Dissolve pyridine-3-carbaldehyde (1.0 eq) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the aldehyde is consumed.

-

Remove the ethanol under reduced pressure. The resulting solid can be recrystallized from water or an ethanol/water mixture to yield pure pyridine-3-aldoxime.

Step 2: In-situ Generation of Pyridine-3-carbonitrile Oxide and Cycloaddition

-

Suspend pyridine-3-aldoxime (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C. Stir for 1 hour. This forms the intermediate pyridine-3-hydroxamoyl chloride.

-

Introduce the acetylene source. For example, pass a stream of acetylene gas through the solution.

-

Add triethylamine (1.1 eq) dropwise to the cooled solution. The triethylamine induces the elimination of HCl from the hydroxamoyl chloride to generate the reactive pyridine-3-carbonitrile oxide in situ, which is immediately trapped by the acetylene.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-(Pyridin-3-yl)isoxazole.

Route 2: Condensation of a β-Dicarbonyl Precursor with Hydroxylamine

This classical approach relies on the construction of a 1-(pyridin-3-yl)-1,3-dione, which then undergoes cyclization and dehydration upon reaction with hydroxylamine. This method is robust, often high-yielding, and utilizes readily available starting materials.

Diagram of the β-Dicarbonyl Condensation Workflow

Caption: Workflow for the synthesis of 5-(Pyridin-3-yl)isoxazole via the β-dicarbonyl condensation pathway.

Starting Materials and Their Roles

| Starting Material | Role in Synthesis | Key Considerations for Selection |

| 3-Acetylpyridine | Provides the pyridine ring and one of the carbonyl groups. | A common and inexpensive building block. The methyl ketone is activated for deprotonation. |

| Ester (e.g., Ethyl Acetate) | Source of the second carbonyl group for the β-dicarbonyl structure. | The choice of ester can influence reactivity. Ethyl acetate is common, leading to an acetylacetone-type precursor. |

| Strong Base | Deprotonates the α-carbon of 3-acetylpyridine to initiate the Claisen condensation. | Sodium ethoxide (NaOEt) or sodium hydride (NaH) are typically used. NaH is stronger but requires an anhydrous solvent. |

| Hydroxylamine (HCl salt) | Provides the N-O fragment of the isoxazole ring. | The hydrochloride salt is the standard reagent. The reaction is often run in a protic solvent like ethanol or acetic acid. |

Experimental Protocol: Synthesis via β-Dicarbonyl Condensation

Step 1: Synthesis of 1-(Pyridin-3-yl)butane-1,3-dione

-

Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.1 eq) to absolute ethanol under an inert atmosphere (N₂ or Ar).

-

To the cooled ethoxide solution, add 3-acetylpyridine (1.0 eq) followed by ethyl acetate (1.2 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

-

After cooling, pour the reaction mixture into ice water and acidify with dilute HCl to a pH of ~5-6.

-

The precipitated solid, 1-(pyridin-3-yl)butane-1,3-dione, is collected by filtration, washed with cold water, and dried. It can be used in the next step without further purification.

Step 2: Cyclization to form 5-(Pyridin-3-yl)isoxazole

-

Suspend the crude 1-(pyridin-3-yl)butane-1,3-dione (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.1 eq) to the suspension.

-

Heat the mixture to reflux for 3-5 hours. The reaction should become a clear solution as the product forms.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to remove any acidic impurities.

-

Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to yield the final product.

A Note on Regioselectivity: The condensation of an unsymmetrical β-dicarbonyl compound with hydroxylamine can potentially lead to two regioisomeric isoxazoles (e.g., 3-methyl-5-(pyridin-3-yl)isoxazole and 5-methyl-3-(pyridin-3-yl)isoxazole). The reaction conditions, particularly the pH, can influence the regiochemical outcome. For the synthesis of the parent 5-(pyridin-3-yl)isoxazole, a precursor like 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one is often preferred as it reacts with hydroxylamine to give a single regioisomer.

Comparison of Synthetic Routes

| Feature | [3+2] Cycloaddition | β-Dicarbonyl Condensation |

| Starting Materials | Pyridine-3-carbaldehyde, Acetylene | 3-Acetylpyridine, Ester |

| Key Intermediates | Nitrile Oxide | β-Dicarbonyl Compound |

| Advantages | Generally high regioselectivity. Milder conditions for the final cycloaddition step. | Utilizes inexpensive and common starting materials. Often high-yielding and scalable. |

| Disadvantages | In-situ generation of the nitrile oxide can be sensitive. Use of gaseous acetylene can be cumbersome. | The Claisen condensation requires strongly basic conditions. Potential for regioisomeric mixtures with substituted precursors. |

Conclusion

The synthesis of 5-(Pyridin-3-yl)isoxazole can be effectively achieved through two primary, well-validated synthetic strategies. The choice between the [3+2] cycloaddition pathway and the β-dicarbonyl condensation route is a strategic decision based on factors including starting material availability, scalability, and the desired substitution pattern on the isoxazole ring. The cycloaddition route offers elegance and control over regioselectivity, while the condensation method provides a robust, often more economical, pathway. Both methods underscore the fundamental principles of heterocyclic chemistry and provide reliable access to this important medicinal chemistry scaffold.

References

-

Liu, K. C., Shelton, B. R., & Howe, R. K. (1980). A convenient synthesis of isoxazoles. The Journal of Organic Chemistry, 45(19), 3916–3918. Available at: [Link]

-

Diana, G. D., Cutcliffe, D., & Oglesby, R. C. (1989). Synthesis and antiviral activity of some 5-substituted 3-isoxazolecarboxylic acids. Journal of Medicinal Chemistry, 32(2), 450–455. Available at: [Link]

-

Bala, S., Gupta, R., & Kajal, A. (2014). Isoxazole: A versatile molecule in the field of medicinal chemistry. Journal of Pharmacy and Pharmacology, 66(2), 163-184. Available at: [Link]

Methodological & Application

The 5-(Pyridin-3-yl)isoxazole Scaffold: A Versatile Platform in Modern Medicinal Chemistry

Introduction: The Privileged Status of the 5-(Pyridin-3-yl)isoxazole Core

In the landscape of contemporary drug discovery, the strategic combination of distinct pharmacophoric elements into a single molecular framework is a cornerstone of rational drug design. The 5-(pyridin-3-yl)isoxazole scaffold has emerged as a privileged structure, demonstrating significant potential across a spectrum of therapeutic areas. This five-membered heterocyclic system, bearing a pyridine ring at the 5-position, offers a unique constellation of physicochemical properties that make it an attractive starting point for the development of novel therapeutic agents.

The isoxazole ring itself is a bioisostere for various functional groups and contributes to the metabolic stability of the molecule. Its aromatic nature and the presence of nitrogen and oxygen atoms allow for a multitude of non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[1] The linkage of the pyridine moiety, a common motif in numerous approved drugs, further enhances the scaffold's drug-like properties. The pyridine nitrogen can act as a hydrogen bond acceptor and can be protonated at physiological pH, potentially improving aqueous solubility and enabling key interactions within target binding sites.

This application note provides a comprehensive overview of the 5-(pyridin-3-yl)isoxazole scaffold, detailing its synthesis, key biological applications with mechanistic insights, and robust protocols for its derivatization and evaluation.

Synthetic Strategies: Constructing the 5-(Pyridin-3-yl)isoxazole Core

The most prevalent and versatile method for the synthesis of 5-substituted isoxazoles is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the coupling of a nitrile oxide with an alkyne. For the synthesis of 5-(pyridin-3-yl)isoxazole, this translates to the reaction of a pyridine-3-carbonitrile oxide with a suitable acetylene source, or more commonly, the reaction of a suitable nitrile oxide with 3-ethynylpyridine.

Protocol 1: Synthesis of 5-(Pyridin-3-yl)isoxazole via [3+2] Cycloaddition

This protocol outlines a general and reliable method for the synthesis of the parent 5-(pyridin-3-yl)isoxazole scaffold. The key steps involve the in-situ generation of a nitrile oxide from an aldoxime, followed by its reaction with 3-ethynylpyridine.

Diagram of the Synthetic Workflow:

Caption: General workflow for the synthesis of 5-(pyridin-3-yl)isoxazole.

Materials:

-

Pyridine-3-carboxaldehyde oxime

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (TEA)

-

3-Ethynylpyridine

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve pyridine-3-carboxaldehyde oxime (1.0 eq) in anhydrous DCM.

-

Nitrile Oxide Generation: Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

-

Addition of Base: After stirring for 30 minutes at 0 °C, add a solution of triethylamine (1.2 eq) in anhydrous DCM dropwise over 15 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Cycloaddition: To the reaction mixture, add a solution of 3-ethynylpyridine (1.0 eq) in anhydrous DCM. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 5-(pyridin-3-yl)isoxazole.

Causality behind Experimental Choices:

-

In-situ generation of nitrile oxide: Nitrile oxides are highly reactive and prone to dimerization. Generating them in the presence of the dipolarophile (3-ethynylpyridine) maximizes the yield of the desired cycloaddition product.

-

Use of NCS and TEA: NCS is a mild and effective oxidizing agent for converting the aldoxime to the corresponding hydroximoyl chloride, which is the precursor to the nitrile oxide. Triethylamine acts as a base to eliminate HCl from the hydroximoyl chloride, generating the nitrile oxide.

-

Anhydrous conditions: The reagents are sensitive to moisture, which can lead to side reactions and reduced yields. Therefore, the use of anhydrous solvents and a nitrogen atmosphere is crucial.

Biological Applications and Mechanistic Insights

The 5-(pyridin-3-yl)isoxazole scaffold has been incorporated into molecules targeting a range of diseases, primarily in the areas of oncology, inflammation, and infectious diseases.

Anticancer Activity

Derivatives of 5-(pyridin-3-yl)isoxazole have demonstrated potent antiproliferative activity against various cancer cell lines.[1] The scaffold often serves as a key structural element for inhibitors of protein kinases and other enzymes implicated in cancer progression.

a) Kinase Inhibition:

Many kinases share a common ATP-binding pocket, and the 5-(pyridin-3-yl)isoxazole scaffold can be elaborated to present functionalities that interact with key residues in this pocket. For instance, the pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase, a common interaction motif for many kinase inhibitors.

Diagram of Kinase Inhibition Pathway:

Caption: Inhibition of kinase-mediated signaling by a 5-(pyridin-3-yl)isoxazole derivative.

A study on novel 5-aryl-3-(pyridin-3-yl)isoxazole hybrids showed significant growth inhibitory activities against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range.[1]

| Compound | Target Cell Line | IC50 (µM) |

| Hybrid 9 | MCF-7 | 1.1 |

| Hybrid 10 | MCF-7 | 2.4 |

| Hybrid 11 | MCF-7 | 1.8 |

| Table 1: Anticancer activity of selected 5-aryl-3-(pyridin-3-yl)isoxazole derivatives.[1] |

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of 5-(pyridin-3-yl)isoxazole derivatives against a specific kinase of interest. This is a radiometric assay using [γ-³²P]ATP, but non-radioactive methods (e.g., ADP-Glo™, HTRF®) are also widely available.

Materials:

-

Recombinant active kinase

-

Kinase-specific substrate peptide

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test compounds (5-(pyridin-3-yl)isoxazole derivatives) dissolved in DMSO

-

ATP solution

-

Phosphocellulose paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase, substrate peptide, and kinase reaction buffer.

-

Initiation of Reaction: Add the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30 °C. Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30 °C for a predetermined time (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Anti-inflammatory Activity

The isoxazole moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs), and derivatives of 5-(pyridin-3-yl)isoxazole have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes.[2][3] COX-1 and COX-2 are the key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2][4]

Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This colorimetric assay measures the peroxidase activity of COX enzymes and can be used to determine the IC50 values of test compounds for both COX-1 and COX-2, allowing for an assessment of selectivity.

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Heme

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compounds dissolved in DMSO

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare the COX enzyme solution in the assay buffer containing heme.

-

Compound Incubation: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound or DMSO (vehicle control). Incubate for 10 minutes at room temperature.

-

Reaction Initiation: Add TMPD to each well, followed by arachidonic acid to initiate the reaction.

-

Measurement: Immediately measure the absorbance at 595 nm every 30 seconds for 5 minutes using a microplate reader. The rate of TMPD oxidation is proportional to the COX activity.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-1 / IC50 COX-2).

Antimicrobial Activity

The combination of the pyridine and isoxazole rings has also been explored for the development of novel antimicrobial agents. These scaffolds can be functionalized to target various bacterial processes.

A study on N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide derivatives, which are structurally related to the 5-(pyridin-3-yl)isoxazole scaffold, demonstrated antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli.[5][6]

| Compound | Organism | MIC (µg/mL) |

| Compound 2 | P. aeruginosa | 125 |

| E. coli | 125 | |

| Compound 5 | P. aeruginosa | 125 |

| E. coli | 125 | |

| Table 2: Minimum Inhibitory Concentrations (MICs) of isoxazolo[5,4-b]pyridine derivatives.[5][6] |

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a compound against a specific bacterial strain.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Culture Preparation: Grow the bacterial strain in MHB to the mid-logarithmic phase. Adjust the culture to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Structure-Activity Relationships (SAR) and Bioisosteric Replacement

Systematic modification of the 5-(pyridin-3-yl)isoxazole scaffold is crucial for optimizing its biological activity, selectivity, and pharmacokinetic properties.

Diagram of SAR Exploration:

Caption: Key areas for structure-activity relationship studies on the 5-(pyridin-3-yl)isoxazole scaffold.

Key SAR Insights:

-

Substitution on the Pyridine Ring: The electronic and steric nature of substituents on the pyridine ring can significantly impact activity. Electron-withdrawing or electron-donating groups can modulate the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds.

-

Substitution on the Isoxazole Ring: The C3 and C4 positions of the isoxazole ring are amenable to substitution, allowing for the introduction of various functional groups to probe for additional interactions with the target protein.

-

Bioisosteric Replacement of the Pyridine Ring: The pyridine ring can be replaced with other heteroaromatic systems (e.g., pyrimidine, pyrazine, thiophene) to fine-tune the electronic properties, metabolic stability, and potential for off-target effects. This strategy of "scaffold hopping" is a powerful tool in lead optimization.

Conclusion

The 5-(pyridin-3-yl)isoxazole scaffold represents a highly versatile and promising platform in medicinal chemistry. Its synthetic accessibility via robust cycloaddition chemistry, coupled with its favorable physicochemical properties, makes it an attractive starting point for the development of novel therapeutics. The demonstrated efficacy of its derivatives in oncology, inflammation, and infectious diseases underscores the broad therapeutic potential of this privileged core. Further exploration of the structure-activity relationships and the application of bioisosteric modifications will undoubtedly lead to the discovery of new and improved clinical candidates based on this remarkable scaffold.

References

-

Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., & Stegeman, R. A. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]

-

Bischof, J., Geyer, A., & Böttcher, T. (2018). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 23(10), 2548. [Link]

-

El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., & El-Din, M. M. G. (2020). Synthesis, Characterization, DFT Study, Molecular Modelling and Biological Evaluation of Novel 5-Aryl-3-(pyridine-3-yl)isoxazole Hybrids as Potent Anticancer Agents with Inhibitory Effect on Skin Cancer. Molecules, 25(21), 5038. [Link]

-

Pomarnacka, E., & Kornicka, A. (2013). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 70(5), 845-852. [Link]

-

Szabo, C. M., & Pethe, K. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 254-257. [Link]

-

Marino, M., & Di Rienzo, L. (2010). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Communicative & Integrative Biology, 3(3), 253-255. [Link]

-

Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

-

El-Sayed, M. A. A., & El-Sawy, E. R. (2021). Rational design, synthesis and biological evaluation of Isoxazole incorporated Oxazol-4-yl-1-(pyridin-4-yl)-1H-pyrazole as anticancer agents. Bioorganic Chemistry, 115, 105233. [Link]

-

Pomarnacka, E., & Kornicka, A. (2013). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 70(5), 845-852. [Link]

-

El-Sayed, M. A. A., & El-Sawy, E. R. (2021). Rational design, synthesis and biological evaluation of Isoxazole incorporated Oxazol-4-yl-1-(pyridin-4-yl)-1H-pyrazole as anticancer agents. Bioorganic Chemistry, 115, 105233. [Link]

-